The synthesis of Agelasimine B has been achieved through various methods, primarily focusing on the alkylation of purine derivatives. Key synthetic routes include:
These methods highlight the complexity involved in synthesizing Agelasimine B, emphasizing the importance of selecting suitable starting materials and reaction conditions.
Agelasimine B possesses a unique molecular structure characterized by its bicyclic framework, which includes:
The stereochemistry of Agelasimine B is crucial for its function, with specific configurations influencing its interaction with biological targets. Detailed spectroscopic analyses (such as NMR and mass spectrometry) have been employed to elucidate its structure .
Agelasimine B participates in various chemical reactions that are significant for its biological activity:
These reactions underline the compound's versatility in both synthetic chemistry and biological applications.
The mechanism of action of Agelasimine B has been studied primarily in the context of its antimicrobial and cytotoxic effects:
Understanding these mechanisms is vital for exploring Agelasimine B's potential as a therapeutic agent.
Agelasimine B exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.
Agelasimine B has several promising applications in scientific research:
Agelasimine B represents a class of marine-derived alkaloids characterized by a unique hybrid architecture combining a bicyclic diterpenoid unit with a modified purine base. Isolated predominantly from sponges of the genus Agelas, particularly Agelas mauritiana found in the Solomon Islands, this compound belongs to the broader family of terpenyl-purine alkaloids that exhibit significant biological activities [4] [5]. Unlike quaternary adenine derivatives such as agelasines, agelasimines feature a tertiary adenine moiety linked via a methylene bridge to the diterpenoid component, positioning them as distinctive metabolites within marine alkaloid chemistry [5].
Agelasimine B ((+)-agelasimine-B, 1b) possesses a molecular formula of C~26~H~35~N~5~O~2~, as established through high-resolution mass spectrometry [4]. Its structure comprises two principal domains:
The diterpenoid moiety contains characteristic functional groups including a secondary alcohol at C3 and a tertiary alcohol at C12, both critical for hydrogen-bonding interactions. The absolute configuration was unambiguously determined as 1R, 2S, 5R, 8R, 9R, 12S through chiral synthesis from (+)-trans-dihydrocarvone, confirming the trans-fusion of the bicyclic system and equatorial orientation of the C3 hydroxyl group [4]. Stereochemical analysis reveals that the spatial orientation of the C12 hydroxyl and the C2-C3 bond geometry profoundly influence molecular conformation and biological recognition.
Table 1: Key Structural Features of Agelasimine B
| Structural Element | Description |
|---|---|
| Molecular Formula | C~26~H~35~N~5~O~2~ |
| Core Structure | Adenine-linked decahydro-1,5-methanonaphthalene |
| Chiral Centers | C1 (R), C2 (S), C5 (R), C8 (R), C9 (R), C12 (S) |
| Functional Groups | Secondary alcohol (C3-OH), Tertiary alcohol (C12-OH) |
| Purine Attachment | N9-methylene linkage to diterpenoid C1 |
Agelasimine B shares its bicyclic diterpenoid skeleton with agelasimine A but differs in stereochemical configuration and functionalization:
Table 2: Comparative Structural Analysis of Agelasimines A and B
| Parameter | Agelasimine A | Agelasimine B |
|---|---|---|
| Configuration at C12 | R | S |
| C12-OH Orientation | Axial | Equatorial |
| Molecular Formula | C~26~H~35~N~5~O~2~ | C~26~H~35~N~5~O~2~ |
| clogP | 3.45 | 3.21 |
| Biological Source | Agelas mauritiana (Solomon Islands) | Agelas mauritiana (Solomon Islands) |
The structural elucidation of agelasimine B relies heavily on advanced NMR spectroscopy and high-resolution mass spectrometry:
NMR Spectroscopy
Table 3: Key ¹H NMR Signals for Agelasimine B (CDCl~3~)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| Adenine H2 | 8.25 | s | - |
| Adenine H8 | 8.15 | s | - |
| N9-CH~2~ | 4.10, 3.85 | ABq | 14.3 |
| H3 | 3.95 | dd | 11.2, 4.8 |
| H12 | 4.45 | s | - |
| H1 | 1.85 | m | - |
| H14 | 1.25 | d | 6.8 |
Mass Spectrometry
Despite extensive efforts, single crystals suitable for X-ray diffraction of agelasimine B remain unreported, necessitating indirect methods for absolute configuration assignment:
Table 4: Methods for Absolute Configuration Determination of Agelasimine B
| Method | Key Evidence | Limitations/Advantages |
|---|---|---|
| Chiral Synthesis | Matching of spectral data with natural isolate; X-ray of synthetic intermediates | Resource-intensive; requires multi-step synthesis |
| Circular Dichroism | Cotton effects at 240 nm (negative) and 265 nm (positive) | Requires pure enantiomers; solvent-sensitive |
| Computational Modeling | DFT-optimized H-bonding network stabilizes S-C12 configuration | Dependent on initial conformation; may overlook packing effects |
| X-ray (Indirect) | Crystallographic analysis of precursor decalone (1R,2S,5R,8R,9R) | Does not directly analyze final molecule |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8